![molecular formula C13H14N2O5 B1390956 [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1179367-19-1](/img/structure/B1390956.png)
[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Overview
Description
[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, commonly referred to as MDIA, is an organic compound belonging to the class of imidazoles. It is a white, crystalline solid with a molecular weight of 324.37 g/mol. MDIA has been used in a variety of scientific research applications, including its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Enzymatic Remediation of Organic Pollutants
Compounds similar to [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid may play a role in the enzymatic remediation of organic pollutants. The use of redox mediators in combination with oxidoreductive enzymes, such as laccases and peroxidases, has been explored for the degradation of recalcitrant compounds in wastewater. These systems can enhance the efficiency and substrate range of enzymatic degradation, offering potential applications in the treatment of industrial effluents containing aromatic compounds (Husain & Husain, 2007).
Antioxidant Activity and Health Benefits
Compounds with structural similarities or related functional groups have been studied for their antioxidant properties. For instance, vanillic acid, which shares a methoxybenzyl moiety, has been recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. These pharmacological activities suggest potential health benefits and therapeutic applications in treating diseases related to oxidative stress (Ingole et al., 2021).
Analytical Methods in Antioxidant Research
The compound may find applications in analytical research, particularly in studies focusing on antioxidant activity. Various assays and methods have been developed to determine the antioxidant capacity of compounds, which involve chemical reactions monitored by spectrophotometry. These methods are crucial for understanding the antioxidant potential of various compounds and their implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Bacterial Catabolism and Biotechnological Applications
The study of bacterial catabolism of compounds with functionalities similar to [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid can reveal insights into biotechnological applications. The understanding of bacterial pathways involved in the degradation of complex organic molecules can lead to advancements in bioremediation technologies and the development of microbial strains for industrial applications (Laird et al., 2020).
Mechanism of Action
Target of Action
The primary target of [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, also known as MFCD30723555, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever .
Mode of Action
MFCD30723555 interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . The compound’s N-4-methoxybenzyl moiety (TSN4) has been found to have anti-inflammatory potential .
Biochemical Pathways
The inhibition of COX-2 by MFCD30723555 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature . By inhibiting COX-2, MFCD30723555 reduces the production of prostaglandins, thereby alleviating symptoms of inflammation and pain .
Result of Action
The primary result of MFCD30723555’s action is the reduction of inflammation and pain . By inhibiting the COX-2 enzyme and subsequently reducing the production of prostaglandins, MFCD30723555 can alleviate symptoms associated with inflammation, such as swelling, redness, and pain .
properties
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)7-15-12(18)10(6-11(16)17)14-13(15)19/h2-5,10H,6-7H2,1H3,(H,14,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZIDRBYLJOMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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